

Spectroscopic Analysis of Dicyclohexano-18-crown-6: A Technical Guide

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Compound of Interest

Compound Name: *Dicyclohexano-18-crown-6*

Cat. No.: *B099776*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the characterization of **Dicyclohexano-18-crown-6** (DCH18C6). It includes detailed experimental protocols, quantitative data summaries, and visual representations of analytical workflows to support research and development activities involving this versatile macrocyclic polyether.

Introduction

Dicyclohexano-18-crown-6 is a significant phase-transfer catalyst and complexing agent known for its ability to solubilize alkali metal salts in non-polar solvents.^[1] Its utility in organic synthesis, pharmaceutical applications, and as an agrochemical and dyestuff intermediate necessitates robust and reliable analytical methods for its characterization and quality control. This guide focuses on the primary spectroscopic techniques employed for the structural elucidation and purity assessment of DCH18C6: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of **Dicyclohexano-18-crown-6**, including the differentiation of its various stereoisomers.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the chemical environment of the hydrogen atoms in the molecule. For a mixture of DCH₁₈C₆ isomers, the spectrum typically shows broad multiplets for the aliphatic and ether protons.

Table 1: ¹H NMR Spectroscopic Data for **Dicyclohexano-18-crown-6** (Isomer Mixture)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment	Reference
0.9 - 2.2	Multiplet	16H	Aliphatic CH	[2]
3.3 - 4.0	Multiplet	20H	OCH and OCH ₂	[2]

Note: The shape of the multiplet in the 3.3-4.0 ppm region can vary depending on the isomeric composition, with the multiplet being considerably broader for isomer A (cis-syn-cis) than for isomer B (cis-anti-cis).[\[2\]](#)

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to identify functional groups.

Table 2: ¹³C NMR Spectroscopic Data for **Dicyclohexano-18-crown-6**

Chemical Shift (δ) ppm	Assignment	Reference
~25	Aliphatic CH ₂	General Knowledge
~30	Aliphatic CH ₂	General Knowledge
~70	OCH ₂	General Knowledge
~80	OCH	General Knowledge

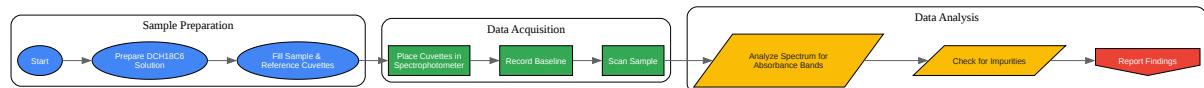
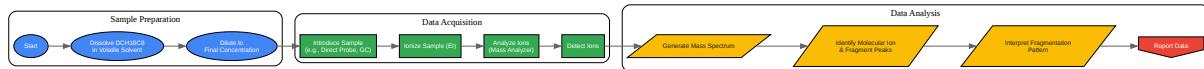
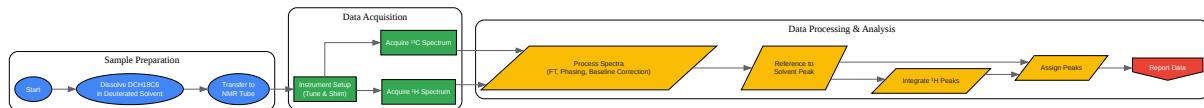
Note: Specific chemical shifts can vary slightly depending on the solvent and the specific mixture of isomers.

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of **Dicyclohexano-18-crown-6** is as follows:

- Sample Preparation:
 - Dissolve 5-10 mg of the DCH18C6 sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , C_6D_6) in a standard 5 mm NMR tube.
 - Ensure the sample is fully dissolved; vortex or gently warm if necessary.
- Instrument Setup:
 - Use a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR for optimal resolution.^[3]
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
- Data Acquisition:
 - For ^1H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, use proton decoupling to simplify the spectrum to singlets for each unique carbon.^[3] A longer acquisition time and a greater number of scans are typically required compared to ^1H NMR.
 - Reference the spectra to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

NMR Analysis Workflow



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